Indacaterol maleate

Overview

Description

Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is unique in that it requires only once-daily dosing, unlike other similar compounds such as formoterol and salmeterol .

Scientific Research Applications

Indacaterol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists and their interactions.

Biology: Research on indacaterol helps in understanding the biological mechanisms of beta-adrenoceptor agonists.

Medicine: Indacaterol is extensively studied for its therapeutic effects in treating COPD and other respiratory conditions.

Industry: It is used in the development of new inhalation therapies and drug delivery systems .

Mechanism of Action

Indacaterol acts by stimulating intracellular adenyl cyclase, which increases the level of cyclic adenosine monophosphate (AMP). This results in the relaxation of bronchial smooth muscle, leading to bronchodilation. The compound selectively targets beta-2 adrenergic receptors in the lungs, minimizing effects on the heart .

Similar Compounds:

- Formoterol

- Salmeterol

- Tiotropium

Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .

Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.

Safety and Hazards

Future Directions

The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .

Biochemical Analysis

Biochemical Properties

Indacaterol Maleate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways . This interaction causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD .

Cellular Effects

This compound has been shown to inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells . It also inhibits NF-κB activity in a β-arrestin2 dependent manner, preventing further lung damage and improving lung function in COPD .

Molecular Mechanism

The pharmacological effects of beta2-adrenoceptor agonist drugs, including this compound, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) .

Temporal Effects in Laboratory Settings

In a study, this compound demonstrated statistically significant improvements in trough FEV 1 of 186 mL (maleate) compared with placebo after 14 days of treatment . This indicates that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

The metabolism of Indacaterol can be increased when combined with Testosterone propionate

Preparation Methods

Synthetic Routes and Reaction Conditions: Indacaterol is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the indane derivative, which is then subjected to a series of reactions including alkylation, reduction, and cyclization to form the final product .

Industrial Production Methods: In industrial settings, the production of indacaterol involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Indacaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation and alkylation reactions are carried out using reagents like halogens and alkyl halides

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final indacaterol compound .

properties

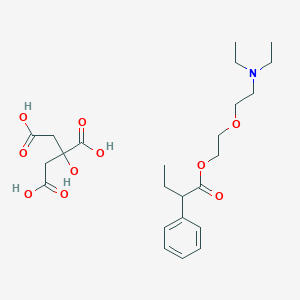

| { "Design of the Synthesis Pathway": "The synthesis pathway of Indacaterol maleate involves the condensation of Indacaterol with maleic acid to form the maleate salt of Indacaterol.", "Starting Materials": [ "Indacaterol", "Maleic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Indacaterol is dissolved in methanol and heated to reflux.", "Step 2: Maleic acid is dissolved in water and added to the refluxing Indacaterol solution.", "Step 3: Sodium hydroxide is added to the mixture to adjust the pH to 7-8.", "Step 4: The reaction mixture is cooled and filtered to obtain the solid Indacaterol maleate.", "Step 5: The solid is washed with water and dried under vacuum.", "Step 6: The dried product is dissolved in ethyl acetate and treated with hydrochloric acid to obtain the free base of Indacaterol.", "Step 7: The free base is dissolved in methanol and treated with maleic acid to form the maleate salt of Indacaterol.", "Step 8: The maleate salt is filtered, washed with water, and dried under vacuum to obtain the final product, Indacaterol maleate." ] } | |

CAS RN |

753498-25-8 |

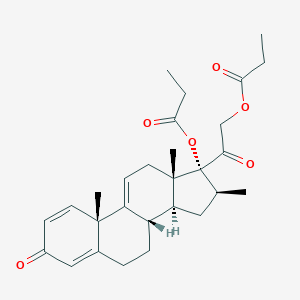

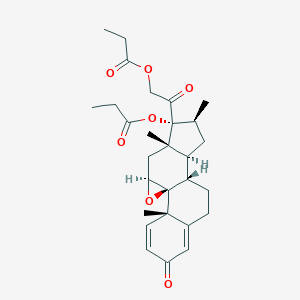

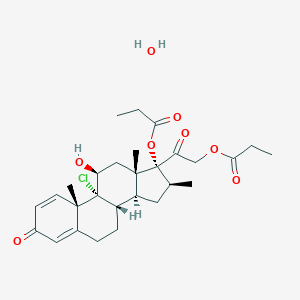

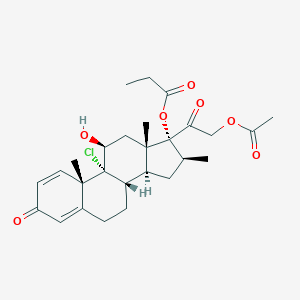

Molecular Formula |

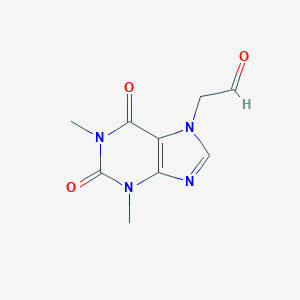

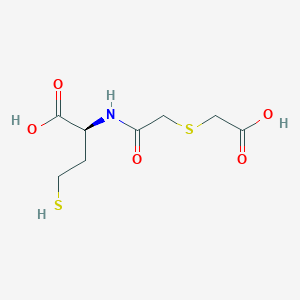

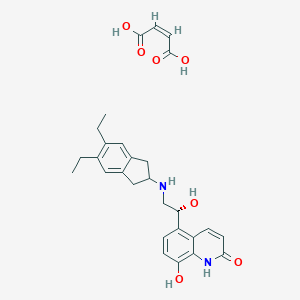

C28H32N2O7 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |

InChI Key |

IREJFXIHXRZFER-FTBISJDPSA-N |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Appearance |

White Solid |

melting_point |

195-202°C with decomposition 195 °C (decomposition) |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

7.98e-03 g/L |

synonyms |

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of this compound. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for this compound analysis.

A: The provided abstracts primarily focus on the pharmacological properties of this compound as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying this compound.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of this compound's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: this compound exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail this compound's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess this compound's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of this compound in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for this compound analysis, including:

- RP-HPLC-DAD: This method allows simultaneous quantification of this compound and glycopyrronium bromide in pharmaceutical formulations. []

- Spectrophotometry: This method is based on measuring the absorbance of this compound in methanol at 259 nm. []

- Spectrofluorimetry: This method measures the native fluorescence of this compound in methanol at 358 nm after excitation at 258 nm. []

- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of this compound and glycopyrronium bromide in pharmaceutical dosage forms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.